REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[C:6]([F:13])[C:3]=1C=O.[CH3:14][O:15][CH:16](OC)[O:17][CH3:18]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CO>[CH3:14][O:15][CH:16]([O:17][CH3:18])[C:3]1[C:2]([F:1])=[C:9]([N+:10]([O-:12])=[O:11])[CH:8]=[CH:7][C:6]=1[F:13] |f:2.3|
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=C1[N+](=O)[O-])F
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
183 mg
|
Type
|
catalyst
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resultant residue was dissolved in DCM (250 mL)
|
Type
|
WASH
|
Details
|
washed with a mixture of water (200 mL) and saturated NaHCO3 solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1F)[N+](=O)[O-])F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.83 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 143.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |